molecular formula C9H7NO3S B13511188 4-(Cyanomethanesulfinyl)benzoic acid

4-(Cyanomethanesulfinyl)benzoic acid

Cat. No.: B13511188
M. Wt: 209.22 g/mol
InChI Key: MVFAVXXCCNIFON-UHFFFAOYSA-N
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Description

4-(Cyanomethanesulfinyl)benzoic acid is an organic compound with the molecular formula C9H7NO3S It is characterized by the presence of a benzoic acid moiety substituted with a cyanomethanesulfinyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyanomethanesulfinyl)benzoic acid typically involves the introduction of the cyanomethanesulfinyl group to a benzoic acid derivative. One common method is the reaction of 4-chloromethylbenzoic acid with sodium cyanide to form 4-cyanomethylbenzoic acid, followed by oxidation with an appropriate oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfinyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(Cyanomethanesulfinyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using strong oxidizing agents like potassium permanganate.

    Reduction: The cyanomethanesulfinyl group can be reduced to a cyanomethyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: 4-(Cyanomethanesulfonyl)benzoic acid.

    Reduction: 4-(Cyanomethyl)benzoic acid.

    Substitution: Various substituted benzoic acids depending on the substituent introduced.

Scientific Research Applications

4-(Cyanomethanesulfinyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-(Cyanomethanesulfinyl)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, participating in nucleophilic substitution reactions with biological molecules. The cyanomethyl group can undergo hydrolysis to release cyanide ions, which can inhibit certain enzymes and metabolic pathways. Additionally, the benzoic acid moiety can interact with cellular receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

4-(Cyanomethanesulfinyl)benzoic acid can be compared with other similar compounds, such as:

    4-(Cyanomethyl)benzoic acid: Lacks the sulfinyl group, making it less reactive in certain chemical reactions.

    4-(Cyanomethanesulfonyl)benzoic acid: Contains a sulfonyl group instead of a sulfinyl group, resulting in different chemical reactivity and biological activity.

    4-(Methylsulfinyl)benzoic acid: Contains a methylsulfinyl group instead of a cyanomethanesulfinyl group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its combination of the cyanomethanesulfinyl group with the benzoic acid moiety, providing a versatile platform for various chemical and biological applications.

Properties

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

4-(cyanomethylsulfinyl)benzoic acid

InChI

InChI=1S/C9H7NO3S/c10-5-6-14(13)8-3-1-7(2-4-8)9(11)12/h1-4H,6H2,(H,11,12)

InChI Key

MVFAVXXCCNIFON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)CC#N

Origin of Product

United States

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